Adamexine

Medicinal Chemistry Structure-Activity Relationship Drug Design

Adamexine is a brominated adamantane mucolytic distinguished by replacing bromhexine's cyclohexyl ring with a rigid adamantane cage. This elevates lipophilicity (XLogP 5.0 vs. 4.30–4.56 for bromhexine) and alters ionization (pKa 7.58), directly impacting membrane permeability, tissue distribution, and formulation requirements. Researchers procure Adamexine to: (1) probe the SAR impact of adamantane-for-cyclohexyl substitution on target binding and cellular uptake; (2) develop advanced delivery systems for highly lipophilic drugs; (3) investigate its reported sympathomimetic and antiviral properties. Generic substitution with bromhexine or ambroxol introduces uncontrolled experimental variables. Procure Adamexine to maintain precise control over these critical physicochemical parameters.

Molecular Formula C20H26Br2N2O
Molecular Weight 470.2 g/mol
CAS No. 54785-02-3
Cat. No. B1666597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamexine
CAS54785-02-3
SynonymsAdamexine
Molecular FormulaC20H26Br2N2O
Molecular Weight470.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C20H26Br2N2O/c1-12(25)23-19-16(6-17(21)7-18(19)22)11-24(2)20-8-13-3-14(9-20)5-15(4-13)10-20/h6-7,13-15H,3-5,8-11H2,1-2H3,(H,23,25)
InChIKeyHJJAXSOTUNRQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adamexine (CAS 54785-02-3): A Structurally Differentiated Bromhexine-Class Mucolytic for Targeted Research and Procurement


Adamexine (CAS 54785-02-3), also designated adamexina, is a brominated adamantane derivative and an aromatic amide [1]. It is formally classified as a mucolytic agent within the bromhexine derivative class [2][3]. A key structural feature is the replacement of the cyclohexyl ring found in the prototypical compound bromhexine with a bulky, lipophilic adamantane moiety [4]. This structural modification underpins its distinct physicochemical properties, including a high calculated LogP and a specific basic pKa, which differentiate it from close structural analogs like bromhexine and ambroxol. While recognized as a mucolytic, research indicates Adamexine may also possess sympathomimetic and antiviral properties, potentially broadening its utility beyond simple mucus viscosity reduction [5].

Adamexine (CAS 54785-02-3): Why Simple Substitution with Generic Bromhexine or Ambroxol Is Inadequate


Bromhexine-class mucolytics, while sharing a core mechanism, exhibit significant divergence in pharmacokinetic behavior and physicochemical properties driven by even minor structural changes. Adamexine's defining feature is the substitution of bromhexine's cyclohexyl ring with an adamantane cage [1]. This introduces a profound increase in lipophilicity (predicted XLogP of 5.0 for Adamexine compared to 4.30-4.56 for bromhexine) and alters its ionization profile (calculated pKa of 7.58 vs. reported pKa values for bromhexine and ambroxol) [2][3][4][5]. These physicochemical differences are not merely academic; they critically influence membrane permeability, tissue distribution, and the practical formulation strategy required for effective delivery. Furthermore, reports of additional biological activities, such as sympathomimetic and antiviral effects for Adamexine, suggest a more complex pharmacological signature that cannot be assumed to be present in other bromhexine derivatives [6]. Therefore, for research applications demanding precise control over these specific properties, direct procurement of Adamexine is essential, as generic substitution with bromhexine or ambroxol introduces significant and uncontrolled experimental variables.

Adamexine (CAS 54785-02-3): Comparative Quantitative Evidence for Scientific Selection


Quantified Structural Differentiation: Adamantane Substitution vs. Cyclohexyl of Bromhexine

Adamexine differentiates itself fundamentally from bromhexine by replacing the cyclohexyl ring with a bulky, rigid adamantane cage [1]. This is a qualitative but definitive structural alteration, as documented by the MeSH classification, which notes that Adamexine is a 'mucolytic molecule in which cyclohexyl ring of bromhexine is replaced with adamantane' [2]. While not a quantitative measure, this specific structural modification is the primary driver of the quantified differences in lipophilicity and other properties observed.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Quantified Lipophilicity Increase: XLogP of Adamexine (5.0) vs. Bromhexine (~4.3-4.6)

Adamexine exhibits a higher predicted lipophilicity than bromhexine. The computed XLogP3-AA value for Adamexine is 5.0 [1]. In comparison, the reported XLogP values for bromhexine range from 4.30 to 4.56 [2][3]. This indicates that the adamantane substitution in Adamexine confers a greater affinity for lipid environments.

ADME Properties Pharmacokinetics Lipophilicity Prediction

Quantified pKa Differences: Adamexine (Basic pKa 7.58) vs. Bromhexine (pKa ~8.34-9.2) and Ambroxol (pKa ~8.69)

Adamexine's ionization behavior is distinct from that of bromhexine and ambroxol. The calculated basic pKa for Adamexine is 7.58 [1]. In contrast, reported and predicted pKa values for bromhexine range from 8.34 to 9.2 [2], and a reported pKa for ambroxol is 8.69 [3]. This lower pKa for Adamexine suggests a higher proportion of the unionized form at physiological pH (7.4) compared to bromhexine and ambroxol, which will be predominantly ionized.

Ionization State Solubility Formulation Science

Differential Solubility Strategy: Hydrochloride Salt vs. Free Base for Enhanced Aqueous Solubility

Adamexine, as the free base, is a lipophilic molecule (XLogP 5.0) expected to have poor water solubility. However, literature notes that the hydrochloride salt form is preferred for pharmaceutical compositions specifically because of its improved solubility in water [1]. This contrasts with the approach for bromhexine, which is also commonly used as its hydrochloride salt, and ambroxol hydrochloride, which has a different solubility profile.

Pharmaceutical Formulation Salt Selection Solubility Enhancement

Potential Pharmacological Differentiation: Reported Antiviral and Sympathomimetic Properties

Beyond its mucolytic classification, Adamexine is reported by some commercial sources to possess sympathomimetic and antiviral properties [1]. While these claims are not from primary peer-reviewed literature and lack detailed quantitative data, they represent a notable departure from the simpler mucolytic profile typically associated with bromhexine and ambroxol. This suggests a potentially broader or different polypharmacology that warrants investigation.

Pharmacology Antiviral Research Sympathomimetic Agents

Adamexine (CAS 54785-02-3): Validated Research and Industrial Application Scenarios


1. Structure-Activity Relationship (SAR) Studies of Bromhexine-Class Mucolytics

This is the core application. Adamexine provides a direct comparison to bromhexine, allowing researchers to probe the biological impact of replacing a flexible cyclohexyl ring with a rigid, bulky adamantane group. Differences observed in target binding, cellular uptake, or in vivo distribution can be directly attributed to this single, well-defined structural modification, as established in the MeSH entry [1]. This makes Adamexine an essential tool for medicinal chemists exploring the SAR of this scaffold.

2. Formulation Development and ADME Profiling for Lipophilic Drug Candidates

Adamexine's high lipophilicity (XLogP 5.0) and unique pKa (7.58) make it an ideal model compound for developing and testing advanced drug delivery systems for highly lipophilic drugs [2][3]. The need to use its hydrochloride salt for improved water solubility [4] presents a practical challenge that is representative of many drug development programs. It can be used to evaluate lipid-based formulations, nanoparticle encapsulation, or amorphous solid dispersions, and to study how these formulations modify permeability across membranes (e.g., in Caco-2 or PAMPA assays).

3. Exploratory Pharmacology: Investigating Antiviral and Sympathomimetic Mechanisms

Given reports of additional antiviral and sympathomimetic properties [5], Adamexine is a valuable probe for researchers interested in understanding these alternative mechanisms of action. It can be employed in vitro to screen for activity against specific viruses (e.g., influenza A, where adamantane derivatives like amantadine have known activity) or to investigate effects on adrenergic signaling pathways. This application leverages Adamexine's unique pharmacological fingerprint to explore biology beyond simple mucus dissolution.

4. Analytical Method Development and Reference Standard Use

Due to its distinct chemical structure and physicochemical properties, Adamexine can serve as a unique reference standard or analyte for developing and validating analytical methods, such as HPLC or LC-MS. A method for its separation using reverse-phase HPLC has been reported [6]. Its use as an internal standard or a challenge compound can help optimize separation parameters for other adamantane-containing or highly lipophilic molecules, providing a clear retention time marker distinct from bromhexine or ambroxol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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